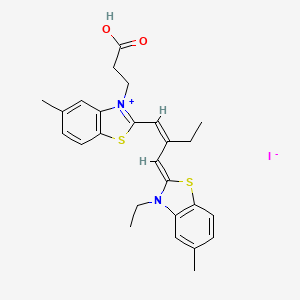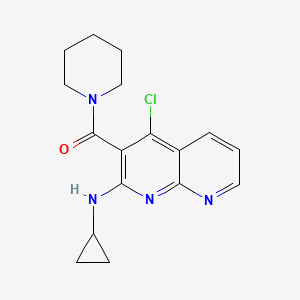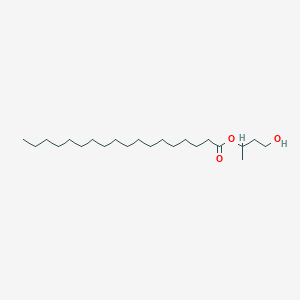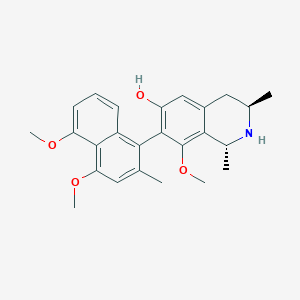
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- is a chemical compound with the molecular formula C₁₆H₁₉N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a naphthylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 1-naphthylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with cyanamide to form the carboxamidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinecarboxamidine derivatives.
Scientific Research Applications
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- involves its interaction with molecular targets such as enzymes and efflux pumps. The compound can inhibit the activity of efflux pumps in bacteria, leading to increased intracellular concentrations of antibiotics and enhanced antimicrobial efficacy . It also interacts with proteins and enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Lacks the carboxamidine group but shares the naphthylmethyl substitution.
4-(1-Naphthylmethyl)-piperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.
1-(1-Naphthylmethyl)-4-phenylpiperazine: Substituted with a phenyl group in addition to the naphthylmethyl group.
The uniqueness of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81746-16-9 |
|---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C16H20N4/c17-16(18)20-10-8-19(9-11-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H3,17,18) |
InChI Key |
SIHPNJPVHRGBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


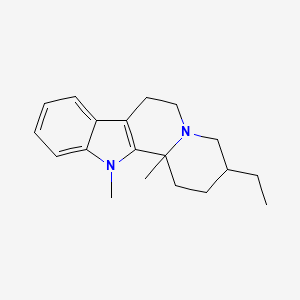


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

